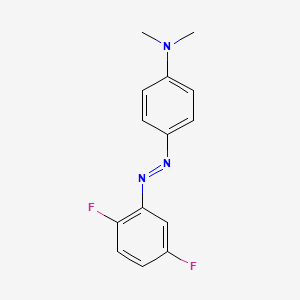
N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its unique structure, which includes two fluorine atoms on the phenyl ring, enhancing its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-difluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound.
Reaction Conditions:
Diazotization: 2,5-Difluoroaniline + NaNO2 + HCl → Diazonium salt
Coupling: Diazonium salt + N,N-Dimethylaniline → 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
作用機序
The mechanism of action of 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes.
類似化合物との比較
Similar Compounds
- 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dichlorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,5-Dibromophenyl)Diazenyl-N,N-Dimethylaniline
Comparison
- Fluorine Substitution: The presence of fluorine atoms in 4-(2,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline enhances its chemical stability and reactivity compared to its chloro and bromo analogs.
- Chemical Stability: Fluorine atoms provide greater resistance to oxidative and reductive conditions, making the compound more stable under various reaction conditions.
- Reactivity: The electron-withdrawing nature of fluorine atoms increases the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
349-37-1 |
|---|---|
分子式 |
C14H13F2N3 |
分子量 |
261.27 g/mol |
IUPAC名 |
4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3 |
InChIキー |
BSJTZZYJKUSSJC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


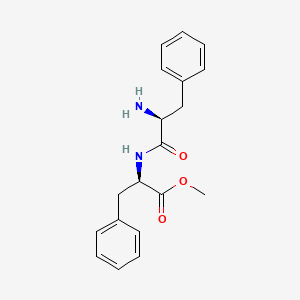
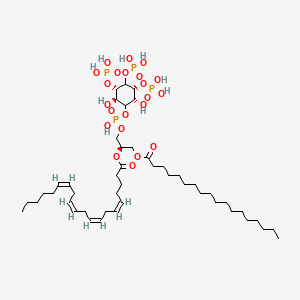
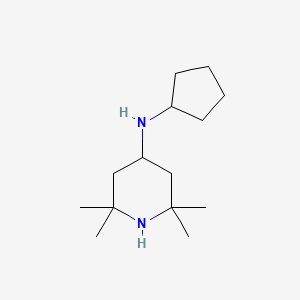
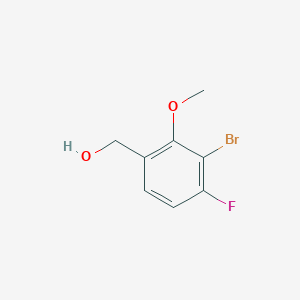
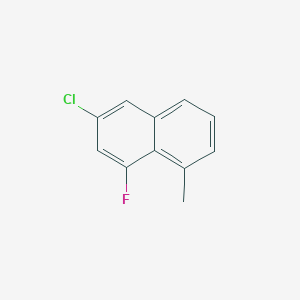
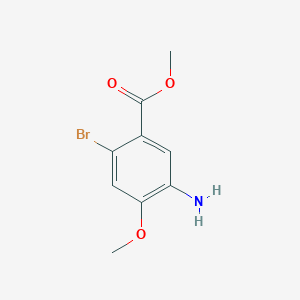
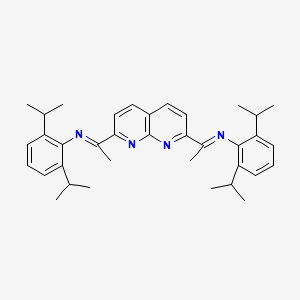
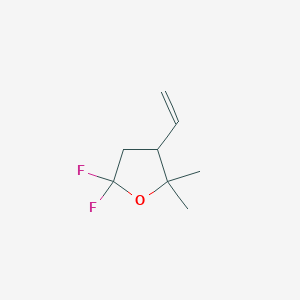
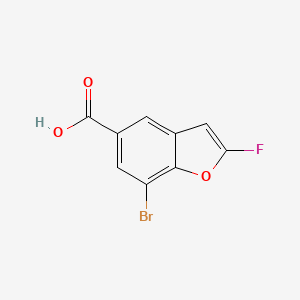
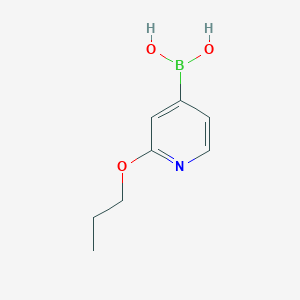
![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)


![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
